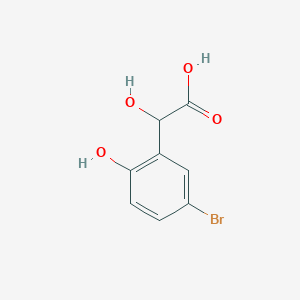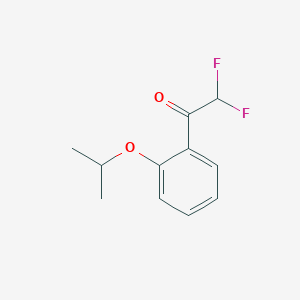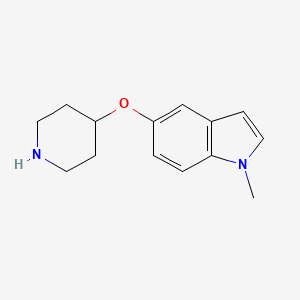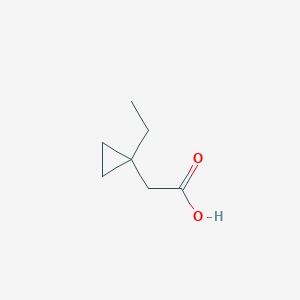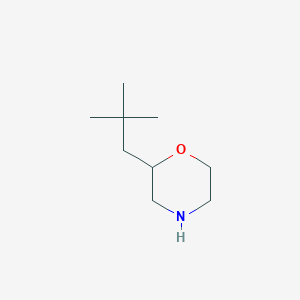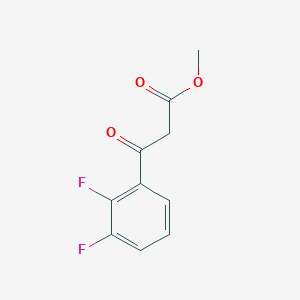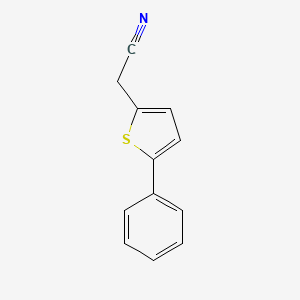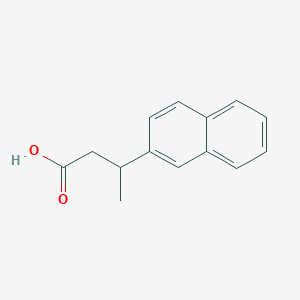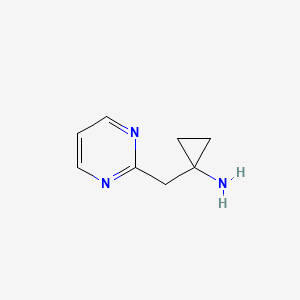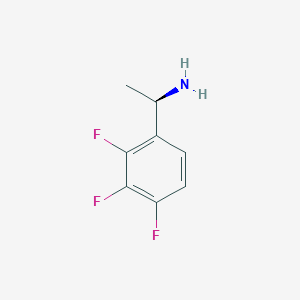
(1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone This compound is notable for its chiral center, which imparts specific stereochemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3,4-trifluorobenzaldehyde.
Reductive Amination: The aldehyde group of 2,3,4-trifluorobenzaldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride. This step yields the corresponding amine.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and enzymatic resolution are potential methods for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the trifluorophenyl ring.
科学研究应用
(1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and receptor binding studies due to its chiral nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction, metabolic pathways, and neurotransmitter systems.
相似化合物的比较
(1S)-1-(2,3,4-trifluorophenyl)ethan-1-amine: The enantiomer of the compound, with different stereochemical properties.
1-(2,3,4-trifluorophenyl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine group.
1-(2,3,4-trifluorophenyl)ethan-1-thiol: A thiol analog with a sulfur-containing group.
Uniqueness:
Chirality: The (1R)-enantiomer exhibits specific stereochemical properties that can influence its biological activity and interactions.
Trifluorophenyl Group: The presence of the trifluorophenyl group imparts unique chemical reactivity and stability, making it distinct from other phenyl-substituted compounds.
This detailed overview provides a comprehensive understanding of (1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine, covering its synthesis, chemical behavior, applications, and comparison with similar compounds
属性
分子式 |
C8H8F3N |
|---|---|
分子量 |
175.15 g/mol |
IUPAC 名称 |
(1R)-1-(2,3,4-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3/t4-/m1/s1 |
InChI 键 |
OFWOWFVJVVUHSM-SCSAIBSYSA-N |
手性 SMILES |
C[C@H](C1=C(C(=C(C=C1)F)F)F)N |
规范 SMILES |
CC(C1=C(C(=C(C=C1)F)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


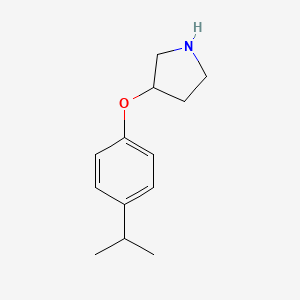


![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
